Methylcyclobutane
Overview
Description
Methylcyclobutane is an organic compound with the molecular formula C₅H₁₀. It is a cycloalkane, which means it consists of a ring of carbon atoms with hydrogen atoms attached. Specifically, it is a derivative of cyclobutane where one hydrogen atom is replaced by a methyl group. This compound is of interest due to its unique structural properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylcyclobutane can be synthesized through several methods. One common approach involves the cyclization of 1,4-dibromobutane using a strong base such as sodium amide. This reaction proceeds via an intramolecular nucleophilic substitution mechanism, resulting in the formation of the cyclobutane ring.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of methylcyclobutene. This process typically employs a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to facilitate the addition of hydrogen atoms to the double bond, converting methylcyclobutene to this compound.
Chemical Reactions Analysis
Types of Reactions: Methylcyclobutane undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate (KMnO₄), this compound can be oxidized to form carboxylic acids.
Reduction: Catalytic hydrogenation can reduce methylcyclobutene to this compound.
Substitution: Halogenation reactions, such as the reaction with chlorine (Cl₂) in the presence of ultraviolet light, can substitute hydrogen atoms with halogen atoms, forming compounds like methylcyclobutyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl₂) under ultraviolet light.
Major Products:
Oxidation: Carboxylic acids.
Reduction: this compound.
Substitution: Methylcyclobutyl chloride.
Scientific Research Applications
Methylcyclobutane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cycloalkanes. Its reactions provide insights into the behavior of strained ring systems.
Biology: While not directly used in biological systems, its derivatives are studied for potential biological activity.
Medicine: Research into cyclobutane derivatives has led to the development of pharmaceuticals with cyclobutane rings, which exhibit various therapeutic properties.
Industry: this compound is used as an intermediate in the synthesis of other organic compounds, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methylcyclobutane in chemical reactions involves the strain in its four-membered ring. This strain makes the compound more reactive compared to larger cycloalkanes. For example, in oxidation reactions, the ring strain facilitates the cleavage of carbon-carbon bonds, leading to the formation of carboxylic acids. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
Methylcyclobutane can be compared with other cycloalkanes such as cyclopropane, cyclopentane, and cyclohexane:
Cyclopropane (C₃H₆): Smaller ring size, higher ring strain, more reactive.
Cyclopentane (C₅H₁₀): Larger ring size, less ring strain, less reactive.
Cyclohexane (C₆H₁₂): Even larger ring size, minimal ring strain, very stable.
This compound is unique due to its intermediate ring size, which balances reactivity and stability. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity.
Properties
IUPAC Name |
methylcyclobutane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-5-3-2-4-5/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJAEZRIGNCQBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073916 | |
Record name | Cyclobutane, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Boiling point = 36.3 deg C; [ChemIDplus] | |
Record name | 1-Methylcyclobutane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13368 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
598-61-8 | |
Record name | Cyclobutane, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobutane, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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